4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . This is followed by further reactions to introduce the thiazole and pyrimidine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Bromine and Iodine: Used for halogenation reactions.
Sodium Methoxide: Used in the formation of the imidazo[1,2-a]pyridine core.
Major Products
3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides: Formed during halogenation reactions.
Scientific Research Applications
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Pharmaceutical Research: Used in the development of drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed as a fluorescent probe for in vitro and in vivo determination of metal ions.
Chemical Synthesis: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 . This inhibition can lead to various biological effects, including the suppression of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core and exhibits similar biological activities.
N-(pyridin-2-yl)amides: Another class of compounds with similar structural features and biological activities.
Uniqueness
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potent enzyme inhibition properties make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S.BrH/c1-10-13(21-8-3-2-5-12(21)18-10)11-9-22-15(19-11)20-14-16-6-4-7-17-14;/h2-9H,1H3,(H,16,17,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUIVGUVRNIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=NC=CC=N4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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